molecular formula C23H21N3O3 B2862705 2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 900003-71-6

2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No. B2862705
CAS RN: 900003-71-6
M. Wt: 387.439
InChI Key: NFYACXHBDUDVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of fused oxazine derivatives and their pharmacological potential has been a significant area of research. For instance, Mahmoud et al. (2017) have prepared various fused oxazine compounds with anticipated chemical and pharmacological activities, including antioxidant and anticancer properties. These compounds are characterized using spectroscopic data and elemental analysis, highlighting the chemical versatility and potential applications of these heterocyclic systems in medicinal chemistry (Mahmoud, El‐Bordany, & Elsayed, 2017).

Additionally, Gumus et al. (2018) provided an experimental and theoretical study (including HF and DFT methods) on the structural features of a similar compound, offering insights into its molecular structure and interactions. The detailed structural analysis suggests potential applications in material science and pharmacology, given the importance of molecular structure in determining the properties and functions of chemical compounds (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Chemical Reactivity and Catalytic Applications

Research on the reactivity and potential catalytic applications of compounds with a complex heterocyclic structure has also been conducted. Shukla et al. (2021) explored the synthesis, characterization, and catalytic activity of Pd(II) complexes with ONN pincer ligand derived from a similar chemical structure. These complexes demonstrated excellent catalytic efficiency in the Suzuki-Miyaura reaction, suggesting their utility in facilitating bond-forming reactions in organic synthesis and pharmaceutical manufacturing processes (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).

Pharmacological Activities

The pharmacological activities of pyrazolopyridine derivatives, including their potential as anti-inflammatory and anticancer agents, have been a focus of several studies. Patel et al. (2004) synthesized a variety of 4,5-diaryl-1H-pyrazole-3-ol derivatives showing potential as COX-2 inhibitors. This research highlights the potential therapeutic applications of such compounds in treating inflammation and related disorders (Patel, Bell, Majest, Henry, & Kolasa, 2004).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of newly synthesized pyridine derivatives have been examined, indicating their potential use in developing new antimicrobial agents. For example, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with observed variable and modest antimicrobial activity against various bacterial and fungal strains. These findings contribute to the search for new antimicrobial compounds in the fight against drug-resistant pathogens (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-9-10-20(27)16(12-14)18-13-19-15-6-5-8-21(28-2)22(15)29-23(26(19)25-18)17-7-3-4-11-24-17/h3-12,19,23,27H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYACXHBDUDVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

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